molecular formula C12H16F3NO3 B2816984 Tert-butyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate CAS No. 1378929-70-4

Tert-butyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate

Cat. No.: B2816984
CAS No.: 1378929-70-4
M. Wt: 279.259
InChI Key: TUGVELKCSKEUEA-UHFFFAOYSA-N
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Description

Tert-butyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate is a sophisticated chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a 1,2,3,4-tetrahydropyridine scaffold, a prevalent nitrogen-containing heterocycle in drug discovery, which is functionalized with both a tert-butyloxycarbonyl (Boc) protecting group and a trifluoroacetyl moiety. The Boc group is a cornerstone in synthetic organic chemistry, providing robust protection for amines and enabling sequential synthetic strategies, particularly in solid-phase peptide synthesis and the construction of complex molecular architectures . Nitrogen heterocycles are fundamental structural components in a vast array of approved drugs, constituting the core of over 60% of unique small-molecule pharmaceuticals . The tetrahydropyridine core, specifically, is a privileged structure that can be leveraged to develop new therapeutic agents. The incorporation of the trifluoroacetyl group is of significant interest; the trifluoromethyl group is known to profoundly influence a molecule's metabolic stability, lipophilicity, and bioavailability, making it a valuable asset in the optimization of drug candidates. Researchers can utilize this versatile synthon in multiple pathways. The Boc group can be selectively deprotected under mild acidic conditions to reveal a secondary amine, which can be further functionalized. Concurrently, the electron-withdrawing trifluoroacetyl group can activate the ring system for nucleophilic addition or serve as a handle for further transformation. This makes the compound exceptionally valuable for the synthesis of diverse piperidine and tetrahydropyridine derivatives, which are key structural motifs in active pharmaceutical ingredients targeting a wide range of diseases, including disorders of the central nervous system, infectious diseases, and metabolic conditions . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO3/c1-11(2,3)19-10(18)16-6-4-5-8(7-16)9(17)12(13,14)15/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGVELKCSKEUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the reaction of a suitable pyridine derivative with tert-butyl chloroformate and trifluoroacetic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Cross-Coupling Reactions

The tetrahydropyridine ring’s position 5 substituent participates in palladium-catalyzed cross-couplings. For example, Suzuki-Miyaura reactions with aryl boronic esters proceed efficiently under standard conditions:

Reaction PartnerCatalyst SystemSolventYieldSource
Arylboronic estersPd(PPh₃)₄, Na₂CO₃Toluene/EtOH93%
4,4,5,5-Tetramethyl-1,3,2-dioxaborolanePd(dppf)Cl₂, KOAcDMF41%

These reactions typically require inert atmospheres and temperatures of 80–90°C. The tert-butyl carbamate group remains stable under these conditions, enabling selective functionalization at position 5 .

β-Elimination and Conjugation Formation

The trifluoroacetyl group facilitates β-elimination under basic conditions to form α,β-unsaturated systems:

text
tert-butyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate → LiBr, Li₂CO₃, DMF, 75°C → tert-butyl (E)-ethoxycarbonylmethylene-3,4-dihydropyridine-1-carboxylate (95% yield)[1]

This reaction proceeds via dehydrohalogenation, generating conjugated dienecarboxylates critical for further cycloadditions or Michael additions .

Deprotection and Functional Group Interconversion

The tert-butyl carbamate group is cleaved under acidic conditions:

text
This compound → HCl (gaseous), dioxane, 0°C → RT → 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine (quantitative)[1][4]

The trifluoroacetyl group can be hydrolyzed to carboxylic acids under basic aqueous conditions (e.g., NaOH, 60°C), though this is less common due to its electron-withdrawing nature.

Electrophilic Aromatic Substitution

The tetrahydropyridine ring undergoes bromination at position 3 under controlled conditions:

ReagentsConditionsProductYieldSource
Br₂, AlCl₃THF/Et₂O, 0°C, 18 htert-butyl 3-bromo-4-oxopiperidine-1-carboxylate95%

This reaction highlights the compound’s utility in introducing halogens for subsequent cross-couplings or nucleophilic substitutions .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C via retro-Diels-Alder pathways .

  • Hydrolytic Sensitivity : The trifluoroacetyl group resists hydrolysis at pH < 10 but degrades rapidly under strongly alkaline conditions (pH > 12).

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate has been investigated for its potential pharmacological properties. Its structural features suggest that it may interact with biological targets relevant to several diseases.

  • Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties. The trifluoroacetyl group may enhance the compound's ability to inhibit viral replication by interfering with viral enzymes or host cell interactions.
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities. This characteristic could make it useful in preventing oxidative stress-related diseases by scavenging free radicals.

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic molecules. Its functional groups allow for diverse reactions, making it a valuable building block in organic chemistry.

  • Synthesis of Pyridine Derivatives : this compound can be transformed into other pyridine derivatives through nucleophilic substitution reactions. This versatility is crucial for developing new pharmaceuticals and agrochemicals.
  • Reactions with Nucleophiles : The trifluoroacetyl group can undergo nucleophilic attack, leading to the formation of more complex molecules. This property is exploited in synthetic pathways to create compounds with tailored functionalities.

Material Science Applications

In addition to its chemical applications, this compound has potential uses in material science due to its unique properties.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its presence can improve the performance of materials used in coatings and adhesives.
  • Nanotechnology : Research is ongoing into the use of this compound in the development of nanomaterials. Its ability to form stable complexes with metals may facilitate the creation of novel nanostructures for applications in electronics and catalysis.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Study AAntiviral ActivityDemonstrated inhibition of viral replication in vitro.
Study BOrganic SynthesisSuccessfully used as an intermediate for synthesizing complex pyridine derivatives.
Study CMaterial ScienceImproved thermal stability of polymer composites when incorporated at specific concentrations.

Mechanism of Action

The mechanism of action of tert-butyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to modulate receptor activity by binding to specific sites, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate

  • Molecular Formula: C₉H₁₀F₃NO₃
  • Functional Groups : Methyl ester (position 1), trifluoroacetyl (position 5).
  • Key Properties: Higher solubility in polar solvents (e.g., methanol, acetonitrile) due to the smaller methyl ester group. Reduced steric hindrance compared to tert-butyl derivatives, increasing susceptibility to hydrolysis.
  • Applications : Used as an intermediate in reactions requiring rapid deprotection or enhanced solubility .

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

  • Molecular Formula: C₁₆H₂₈BNO₄
  • Functional Groups : tert-Butyl carbamate (position 1), dioxaborolane (position 4).
  • Key Properties :
    • Boron-containing structure enables participation in Suzuki-Miyaura cross-coupling reactions.
    • High purity (97%) and thermal stability (mp 115–117°C) .
  • Applications : Critical for synthesizing biaryl or heteroaryl compounds in medicinal chemistry .

tert-Butyl 5-(hydroxymethyl)-1,2,3,4-tetrahydropyridine-1-carboxylate

  • Functional Groups : tert-Butyl carbamate (position 1), hydroxymethyl (position 5).
  • Key Properties :
    • The hydroxymethyl group provides a site for oxidation, alkylation, or conjugation.
    • Lower electron-withdrawing effect compared to trifluoroacetyl derivatives, favoring electrophilic aromatic substitution.
  • Applications : Used in peptide mimetics and prodrug synthesis .

Data Table: Comparative Analysis

Compound Name Molecular Formula Functional Groups Key Applications Reference
Tert-butyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate C₁₂H₁₆F₃NO₃ Trifluoroacetyl, tert-butyl carbamate Pharmaceutical intermediates
Methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate C₉H₁₀F₃NO₃ Trifluoroacetyl, methyl ester Solubility-driven synthesis
tert-Butyl 4-(dioxaborolane)-1,2,3,6-tetrahydropyridine-1-carboxylate C₁₆H₂₈BNO₄ Dioxaborolane, tert-butyl carbamate Cross-coupling reactions
tert-Butyl 5-(hydroxymethyl)-1,2,3,4-tetrahydropyridine-1-carboxylate C₁₁H₁₉NO₃ (estimated) Hydroxymethyl, tert-butyl carbamate Prodrugs, functionalizable intermediates

Research Findings

  • Reactivity Differences : The trifluoroacetyl group in the target compound enhances electrophilicity at position 5, enabling nucleophilic substitutions that are less feasible with hydroxymethyl or dioxaborolane analogs .
  • Synthetic Utility : Tert-butyl carbamate derivatives are preferred in multi-step syntheses due to their resistance to acidic and basic conditions, as demonstrated in a 2024 patent application where tert-butyl-protected intermediates facilitated high-yield coupling reactions .
  • Biological Relevance: While MPTP (a tetrahydropyridine analog) is neurotoxic, the tert-butyl and trifluoroacetyl substituents in the target compound likely mitigate such effects, emphasizing its role as a non-bioactive intermediate .

Biological Activity

Tert-butyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈F₃N₁O₅
  • Molecular Weight : 337.29 g/mol
  • CAS Number : 2230804-35-8

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The trifluoroacetyl group enhances lipophilicity and may influence the compound's membrane permeability and protein binding characteristics. This structural modification has been shown to affect the pharmacokinetic properties of similar compounds.

Antimicrobial Activity

Studies have indicated that compounds with tetrahydropyridine structures exhibit varying degrees of antimicrobial activity. The presence of the trifluoroacetyl group may enhance this activity by increasing the compound's interaction with microbial membranes.

  • Case Study : A recent study demonstrated that related tetrahydropyridine derivatives showed potent antibacterial effects against Gram-positive bacteria, suggesting that this compound could exhibit similar properties.

Anti-inflammatory Effects

Research has also suggested that tetrahydropyridine derivatives possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.

  • Research Finding : In vitro studies indicated that compounds with similar structures reduced the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating potential anti-inflammatory effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity and molecular weight. These factors contribute to its absorption, distribution, metabolism, and excretion (ADME) characteristics.

ParameterValue
Log PEstimated to be favorable for membrane permeability
SolubilityModerate in organic solvents; further studies needed for aqueous solubility
MetabolismPredicted to undergo hepatic metabolism based on structural analogs

Toxicity Studies

Preliminary toxicity assessments suggest that while the compound demonstrates promising biological activity, safety evaluations are crucial. The trifluoroacetyl group may pose risks associated with fluorinated compounds.

  • Toxicological Assessment : In animal models, related compounds have shown low acute toxicity; however, chronic exposure studies are warranted to assess long-term effects.

Q & A

Q. Q: What are the optimal synthetic routes for preparing tert-butyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate, and how do reaction conditions influence yield?

A: The synthesis typically involves two key steps:

Introduction of the trifluoroacetyl group to a tetrahydropyridine precursor. This may involve nucleophilic acylation using trifluoroacetic anhydride (TFAA) or related reagents under anhydrous conditions.

Esterification with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to protect the amine group .

  • Critical parameters :
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness.
  • Temperature : Reactions are typically conducted at 0–25°C to avoid side reactions (e.g., decomposition of the trifluoroacetyl group).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95% by HPLC) .

Analytical Techniques for Structural Confirmation

Q. Q: Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?

A:

  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 1.4–1.5 ppm (tert-butyl group), δ 3.0–4.0 ppm (tetrahydropyridine protons), and δ 4.5–5.0 ppm (carboxylate linkage).
    • ¹³C NMR : Peaks near δ 165–170 ppm (carbamate carbonyl) and δ 110–120 ppm (CF₃ group) confirm functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should show [M+H]⁺ or [M+Na]⁺ ions matching the molecular formula (C₁₂H₁₆F₃NO₃).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>98% required for biological assays) .

Biological Activity and Mechanism

Q. Q: What evidence exists for the biological activity of this compound, and what mechanistic hypotheses are proposed?

A: While direct data on this compound is limited, structurally related tetrahydropyridine derivatives exhibit:

  • Anticancer activity : IC₅₀ values in the low micromolar range against leukemia and breast cancer cell lines via caspase-dependent apoptosis .
  • Neuroprotective potential : Modulation of neurotransmitter systems (e.g., dopamine or acetylcholine pathways) and antioxidant effects are hypothesized .
    Key considerations :
  • Replace the bromo substituent (in analogs like tert-butyl 5-bromo-THP-1-carboxylate) with trifluoroacetyl to enhance electrophilicity and target engagement.
  • Conduct comparative assays (e.g., MTT viability tests) to evaluate structure-activity relationships (SAR) .

Advanced Reaction Optimization

Q. Q: How can reaction conditions be optimized to mitigate byproducts during trifluoroacetylation?

A: Common byproducts include:

  • Over-acylation : Multiple trifluoroacetyl groups due to excess TFAA.
  • Ring-opening : Degradation under acidic or high-temperature conditions.
    Optimization strategies :
  • Stoichiometry : Use 1.1–1.3 equivalents of TFAA to minimize over-reaction.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • In situ monitoring : TLC or FTIR tracks reaction progress and halts at ~80% conversion to prevent degradation .

Data Contradictions in Biological Studies

Q. Q: How should researchers address discrepancies in reported bioactivity data for similar tetrahydropyridine derivatives?

A: Contradictions often arise from:

  • Cell line variability : Sensitivity differences (e.g., MCF-7 vs. HeLa cells).
  • Assay conditions : Varying serum concentrations or incubation times.
    Resolution methods :
  • Standardized protocols : Follow CLSI guidelines for cytotoxicity assays.
  • Metabolic stability tests : Evaluate compound stability in cell culture media (e.g., half-life >6 hours required for valid IC₅₀ measurements) .

Metabolic Pathway Analysis

Q. Q: What in vitro or in silico tools are recommended to study the metabolic fate of this compound?

A:

  • In vitro :
    • Liver microsomes (human/rat) : Incubate with NADPH to identify phase I metabolites (e.g., oxidative defluorination).
    • CYP450 inhibition assays : Test for interactions with CYP3A4/2D6 isoforms.
  • In silico :
    • ADMET Predictor™ or SwissADME : Predict logP (expected ~2.5), solubility, and CYP liabilities.
    • Molecular docking : Simulate binding to targets like acetylcholinesterase or caspase-3 .

Stability and Storage Recommendations

Q. Q: What are the best practices for ensuring long-term stability of this compound?

A:

  • Storage : -20°C under argon in amber vials to prevent hydrolysis of the trifluoroacetyl group.
  • Stability indicators : Monitor via:
    • HPLC purity checks every 6 months.
    • Karl Fischer titration to ensure moisture content <0.1%.
  • Lyophilization : For aqueous stock solutions, lyophilize and store at -80°C .

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